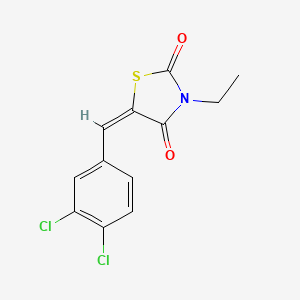![molecular formula C23H28N2O4S B5915358 3-(4-tert-butylphenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acrylamide](/img/structure/B5915358.png)
3-(4-tert-butylphenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-tert-butylphenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acrylamide, commonly known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK) and has been shown to have potential therapeutic applications in the treatment of various B-cell malignancies. In
Mecanismo De Acción
3-(4-tert-butylphenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acrylamide is a key signaling molecule in the B-cell receptor (BCR) signaling pathway, which is critical for the survival and proliferation of malignant B cells. TAK-659 binds to the active site of 3-(4-tert-butylphenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acrylamide and inhibits its kinase activity, thereby blocking downstream signaling pathways and leading to decreased proliferation and survival of malignant B cells.
Biochemical and Physiological Effects
In addition to its effects on B-cell malignancies, TAK-659 has also been shown to have potential therapeutic applications in other diseases, such as rheumatoid arthritis and systemic lupus erythematosus. TAK-659 has been shown to inhibit B-cell activation and antibody production in these diseases, leading to decreased inflammation and disease activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of TAK-659 is its specificity for 3-(4-tert-butylphenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acrylamide, which minimizes off-target effects and reduces the risk of toxicity. However, one limitation of TAK-659 is its relatively short half-life, which may require frequent dosing in clinical settings.
Direcciones Futuras
For TAK-659 include clinical trials in patients with B-cell malignancies and other diseases, as well as further preclinical studies to explore its potential therapeutic applications. Additionally, research is needed to optimize the dosing and administration of TAK-659 to maximize its efficacy and minimize toxicity.
Métodos De Síntesis
The synthesis of TAK-659 involves a multistep process that begins with the reaction of 4-tert-butylphenylacetic acid with thionyl chloride to form 4-tert-butylphenylacetyl chloride. This intermediate is then reacted with 4-(4-morpholinylsulfonyl)aniline to form the key intermediate, which is subsequently reacted with acryloyl chloride to form TAK-659.
Aplicaciones Científicas De Investigación
TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, TAK-659 has been shown to inhibit 3-(4-tert-butylphenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acrylamide and downstream signaling pathways, leading to decreased proliferation and survival of malignant B cells.
Propiedades
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-N-(4-morpholin-4-ylsulfonylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4S/c1-23(2,3)19-7-4-18(5-8-19)6-13-22(26)24-20-9-11-21(12-10-20)30(27,28)25-14-16-29-17-15-25/h4-13H,14-17H2,1-3H3,(H,24,26)/b13-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOYIEMOCCMSJB-AWNIVKPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-tert-butylphenyl)-N-(4-morpholin-4-ylsulfonylphenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-{[1-(3-chlorophenyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B5915283.png)
![1-(2,3-dichlorophenyl)-5-{[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5915285.png)

![benzyl 3-(1,3-benzodioxol-5-yl)-2-[(4-methylbenzoyl)amino]acrylate](/img/structure/B5915295.png)
![(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl 2-[(4-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylate](/img/structure/B5915311.png)
![N-[1-{[(3-acetylphenyl)amino]carbonyl}-2-(3,4-dimethoxyphenyl)vinyl]-2-furamide](/img/structure/B5915319.png)
![3-{3-(1-benzofuran-2-yl)-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1H-pyrazol-1-yl}propanoic acid](/img/structure/B5915326.png)
![4-{[2-(acetylamino)-3-(4-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5915332.png)
![5-{3-ethoxy-4-[(3-nitrobenzyl)oxy]benzylidene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B5915339.png)
![2-({[1-(3,4-dimethoxyphenyl)ethylidene]amino}oxy)-N-(4-ethoxyphenyl)acetamide](/img/structure/B5915346.png)
![2-bromo-N-[1-{[(4-methoxyphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5915350.png)
![N-[1-{[(3-fluorophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-2-furamide](/img/structure/B5915373.png)
![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]-2-furamide](/img/structure/B5915388.png)
![3-(2-methoxyphenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acrylamide](/img/structure/B5915407.png)